molecular formula C13H13ClN2 B11873293 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine

5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine

Cat. No.: B11873293
M. Wt: 232.71 g/mol
InChI Key: DMFJAIJYTPZVAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-4-methylbenzene-1,2-diamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-5-methyl-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H13ClN2/c1-9-7-12(15)13(8-11(9)14)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3

InChI Key

DMFJAIJYTPZVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=CC=CC=C2)N

Origin of Product

United States

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